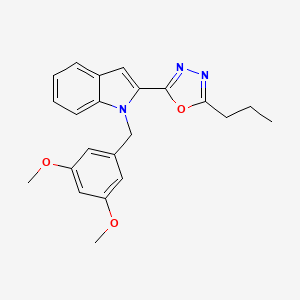![molecular formula C16H23N3O2 B2442133 Cyclopentyl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2380041-29-0](/img/structure/B2442133.png)
Cyclopentyl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CP-47,497, and it is a synthetic cannabinoid that has been used in various studies to investigate the biochemical and physiological effects of cannabinoids.
Wirkmechanismus
The mechanism of action of CP-47,497 involves the binding of the compound to the cannabinoid receptors in the brain. This binding leads to the activation of various signaling pathways, including the MAPK/ERK pathway, which is involved in the regulation of cell growth and differentiation. CP-47,497 has also been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
CP-47,497 has been shown to have a range of biochemical and physiological effects, including analgesia, appetite stimulation, and mood alteration. Studies have also shown that this compound can affect the cardiovascular system, leading to changes in blood pressure and heart rate. Additionally, CP-47,497 has been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CP-47,497 has several advantages for use in lab experiments, including its high affinity for the cannabinoid receptors and its ability to stimulate these receptors in a manner similar to natural cannabinoids. However, this compound also has several limitations, including its complex synthesis method and the potential for off-target effects due to its non-selective binding to other receptors.
Zukünftige Richtungen
There are several future directions for research on CP-47,497, including the development of more selective compounds that target specific cannabinoid receptors. Additionally, further studies are needed to investigate the potential therapeutic applications of CP-47,497 in the treatment of various diseases, including chronic pain, inflammation, and neurological disorders. Further research is also needed to investigate the long-term effects of CP-47,497 on the cardiovascular system and other physiological processes.
Synthesemethoden
The synthesis of CP-47,497 involves several steps, including the reaction of 4-(5-methylpyrimidin-2-yl)oxypiperidine with cyclopentanone in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of reactions, including oxidation and reduction, to yield the final product. The synthesis of CP-47,497 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
CP-47,497 has been extensively studied in scientific research due to its potential applications in the field of medicine. This compound has been shown to have high affinity for the cannabinoid receptors in the brain, which are responsible for regulating various physiological processes, including pain, appetite, and mood. Studies have shown that CP-47,497 can stimulate these receptors, leading to a range of effects that are similar to those of natural cannabinoids.
Eigenschaften
IUPAC Name |
cyclopentyl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-10-17-16(18-11-12)21-14-6-8-19(9-7-14)15(20)13-4-2-3-5-13/h10-11,13-14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVQZDTXTLDFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-methylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/no-structure.png)
![N-[1-(2,2,2-Trifluoroethylsulfamoyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2442060.png)
![(2,2-Difluorospiro[2.5]octan-6-yl)methanesulfonyl chloride](/img/structure/B2442061.png)
![3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2442062.png)






![Methyl 1-adamantyl{[(butylamino)carbonyl]amino}acetate](/img/structure/B2442070.png)
![(6-fluoro-1,1-dioxido-4-(m-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2442071.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2442073.png)